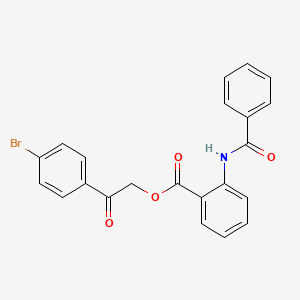

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate

CAS No.:

Cat. No.: VC19977764

Molecular Formula: C22H16BrNO4

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H16BrNO4 |

|---|---|

| Molecular Weight | 438.3 g/mol |

| IUPAC Name | [2-(4-bromophenyl)-2-oxoethyl] 2-benzamidobenzoate |

| Standard InChI | InChI=1S/C22H16BrNO4/c23-17-12-10-15(11-13-17)20(25)14-28-22(27)18-8-4-5-9-19(18)24-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,26) |

| Standard InChI Key | VWNPHWYTQBMLMX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br |

Introduction

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an oxoethyl moiety, and a benzoylamino benzoate component. This compound belongs to the class of benzoates, which are esters derived from benzoic acid. The presence of the bromine atom in the phenyl ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthesis and Applications

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate typically involves multi-step organic reactions. Phenacyl benzoates, to which this compound belongs, are useful intermediates in the synthesis of biologically active compounds such as oxazoles, imidazoles, and benzoxazepines . They can be easily photolysed under neutral and mild conditions, making them versatile in chemical applications .

Chemical Reactions and Mechanism of Action

2-(4-Bromophenyl)-2-oxoethyl 2-(benzoylamino)benzoate can undergo several types of chemical reactions. The mechanism of action involves interactions with biological targets, such as enzymes or receptors. The presence of functional groups like the benzoylamino group influences its binding affinity and reactivity.

Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume